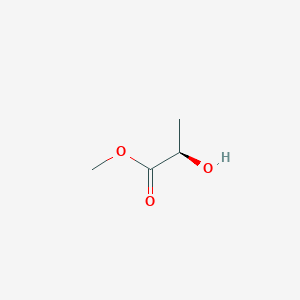

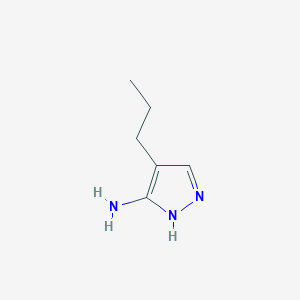

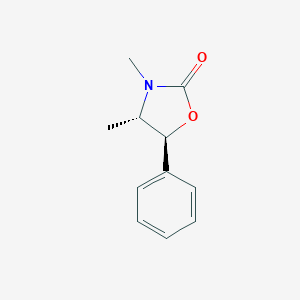

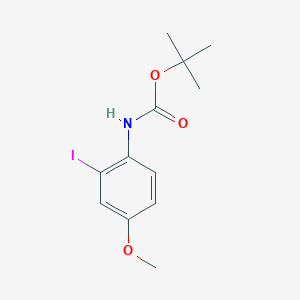

4-propyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

“4-propyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The structure of pyrazoles is characterized by a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

The reaction of Appel salt 1 with 1H-pyrazol-5-amines 2 gives main products N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines 3, and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles 5, together with several minor side products .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

4-Propyl-1H-pyrazol-5-amine: derivatives have been extensively studied for their potential as anticancer and anti-inflammatory agents. The pyrazole nucleus is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets . For instance, compounds with this structure have been shown to inhibit enzymes like p38MAPK, which play a significant role in inflammatory responses and cancer cell proliferation .

Agricultural Chemistry: Pesticides and Herbicides

The pyrazole ring is also a key component in the design of new pesticides and herbicides. Its versatility allows for the creation of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving agricultural yield .

Material Science: Polymer Additives

In material science, 4-Propyl-1H-pyrazol-5-amine can be used to synthesize polymers with specific properties. These polymers can serve as additives that enhance the durability, flexibility, and resistance of materials to environmental factors .

Photophysical Research: Fluorescent Probes

Pyrazole derivatives are known for their photophysical properties, making them suitable for use as fluorescent probes in biological imaging. They can help in tracking and visualizing cellular processes, which is crucial for understanding disease mechanisms .

Industrial Applications: Corrosion Inhibitors

The structural framework of 4-Propyl-1H-pyrazol-5-amine can be tailored to produce corrosion inhibitors. These inhibitors protect industrial machinery and infrastructure by preventing material degradation due to chemical reactions .

Supramolecular Chemistry: Molecular Recognition

This compound can be utilized in supramolecular chemistry for the development of molecular recognition systems. These systems have applications in sensing technologies and the development of diagnostic tools .

Wirkmechanismus

Target of Action

It’s known that aminopyrazoles, a class of compounds to which 4-propyl-1h-pyrazol-5-amine belongs, can provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets play crucial roles in various biological processes, including inflammation, cell growth, and apoptosis .

Mode of Action

Aminopyrazoles are known to interact with their targets, leading to changes in the function of these targets . For instance, they can inhibit the activity of enzymes or modulate the function of receptors, thereby influencing the cellular processes controlled by these targets .

Biochemical Pathways

Given the potential targets of aminopyrazoles, it can be inferred that this compound may influence pathways related to inflammation, cell growth, and apoptosis .

Result of Action

Based on the known targets of aminopyrazoles, it can be inferred that this compound may have potential anti-inflammatory and anticancer effects .

Safety and Hazards

Zukünftige Richtungen

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium is a new strategy .

Eigenschaften

IUPAC Name |

4-propyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-5-4-8-9-6(5)7/h4H,2-3H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIAITMRGNSLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-propyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

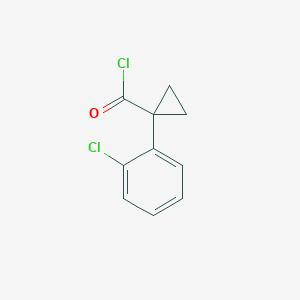

![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)